molecular formula C22H16ClN3O3 B302928 N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Cat. No. B302928
M. Wt: 405.8 g/mol
InChI Key: NPPPBIFKRKHJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be further elucidated to better understand its effects on cancer cells.
4. Biomarker identification: Biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be identified to help guide patient selection for clinical trials and treatment.
5. Formulation optimization: The formulation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be optimized to improve its stability and bioavailability.
Conclusion
N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a novel anticancer agent that targets the TCA cycle in cancer cells. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Further research is needed to determine its safety and efficacy in humans and to optimize its formulation and dosing schedule. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has the potential to be a valuable addition to the arsenal of anticancer agents available for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Additionally, its mechanism of action is unique and targets a metabolic pathway that is essential for cancer cell survival. However, one limitation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. Some of the potential areas of investigation include:
1. Clinical trials: The safety and efficacy of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer.
2. Combination therapy: N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has shown promising results in combination with other anticancer agents. Further research is needed to determine the optimal combination therapies and dosing schedules.
3.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves several steps, including the condensation of 3-chloro-2-methylbenzoyl chloride and 3-pyridinemethanol, followed by the reaction with isoindoline-1,3-dione. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis and inhibit tumor growth in these models, both as a single agent and in combination with other anticancer agents. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

Product Name

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C22H16ClN3O3/c1-13-18(23)5-2-6-19(13)25-20(27)15-7-8-16-17(10-15)22(29)26(21(16)28)12-14-4-3-9-24-11-14/h2-11H,12H2,1H3,(H,25,27)

InChI Key

NPPPBIFKRKHJFY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.